Cas no 2096332-06-6 (5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester)

5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester 化学的及び物理的性質
名前と識別子
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- 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester
- 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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- MDL: MFCD19237207
- インチ: 1S/C14H18BFO4/c1-8-6-9(12(17)18)7-10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18)
- InChIKey: PPXUZUPLUCKDDV-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC(C(=O)O)=CC=1B1OC(C)(C)C(C)(C)O1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 383
- トポロジー分子極性表面積: 55.8
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB311384-1 g |
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester; 98% |
2096332-06-6 | 1g |
€637.00 | 2023-04-26 | ||
abcr | AB311384-1g |
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester, 98%; . |
2096332-06-6 | 98% | 1g |
€637.00 | 2025-02-21 | |
Ambeed | A913249-1g |
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester |
2096332-06-6 | 98% | 1g |
$441.0 | 2024-04-21 | |
A2B Chem LLC | AX55252-5g |
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester |
2096332-06-6 | 98% | 5g |
$1316.00 | 2024-04-20 | |
A2B Chem LLC | AX55252-1g |
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester |
2096332-06-6 | 98% | 1g |
$391.00 | 2024-04-20 |
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol esterに関する追加情報
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester (CAS No. 2096332-06-6): A Versatile Building Block in Modern Organic Synthesis
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester (CAS No. 2096332-06-6) is a strategically designed organoboronic acid derivative that has emerged as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound’s unique structural features—comprising a fluorinated aromatic ring, a methyl substituent, a carboxylic acid group, and a pinacol ester—confer exceptional reactivity and functional group compatibility, making it an ideal candidate for cross-coupling reactions and complex molecule assembly. Recent advancements in synthetic methodologies have further expanded its utility, particularly in the context of Suzuki-Miyaura coupling, where its boronic ester functionality enables efficient carbon-carbon bond formation under mild conditions.
The fluorine atom at the 2-position of the phenyl ring plays a pivotal role in modulating the electronic and steric properties of the molecule. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity to target proteins. In this compound, the presence of fluorine introduces subtle yet significant changes to the aromatic system’s electron density, which can be harnessed to fine-tune the reactivity profile during coupling reactions or when incorporated into drug candidates. The methyl group at the 3-position provides additional steric bulk, reducing potential side reactions while maintaining sufficient flexibility for diverse synthetic applications.
The carboxylic acid functionality (5-carboxy) introduces an additional dimension to this molecule’s reactivity. This group can participate in amidation or esterification reactions to generate biologically relevant scaffolds, such as those found in anti-inflammatory agents or antiviral compounds. Moreover, recent studies have demonstrated that carboxylic acid derivatives can act as chelating agents or metal-binding motifs in catalytic systems, broadening their scope beyond traditional coupling chemistry. The integration of this functional group into the boronic acid framework underscores its dual role as both a synthetic enabler and a pharmacophoric element.
The pinacol ester moiety is central to the compound’s stability and reactivity under standard reaction conditions. Pinacol esters are widely recognized for their ability to protect boronic acids from hydrolysis while preserving their nucleophilic character during cross-coupling processes. This feature is particularly valuable when working with sensitive substrates or under aqueous conditions where free boronic acids might degrade. Recent innovations in transition-metal-catalyzed transformations have further optimized the efficiency of pinacol esters in generating complex heterocyclic frameworks—a critical step in modern drug discovery pipelines.
One of the most notable applications of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester lies in its role as a precursor for fluorinated aromatic compounds with therapeutic potential. Fluorinated aromatics are prevalent in FDA-approved drugs due to their enhanced pharmacokinetic properties and resistance to metabolic degradation. For instance, this compound has been employed as a key intermediate in the synthesis of novel kinase inhibitors targeting oncogenic pathways such as EGFR (epidermal growth factor receptor) and BCR-ABL (breakpoint cluster region-abelson murine leukemia viral oncogene). The fluorine substitution has been shown to improve ATP competition by stabilizing enzyme-ligand interactions through favorable hydrogen bonding or hydrophobic effects.
Recent breakthroughs in asymmetric synthesis have also leveraged this compound’s structural versatility. By incorporating chiral auxiliaries or employing enantioselective catalysis strategies, researchers have achieved high enantiomeric excesses (>95% ee) during coupling reactions involving this substrate. Such advancements are critical for producing optically active pharmaceuticals with enhanced efficacy and reduced side effects—a growing priority in personalized medicine initiatives.
In addition to pharmaceutical applications, this compound has found utility in materials science research. The combination of fluorination and carboxylation provides opportunities for designing functional polymers with tailored properties such as UV resistance or thermal stability. For example, recent work has demonstrated its incorporation into poly(arylene ether)s used as high-performance resins for aerospace coatings or electronic device encapsulation materials.
From an analytical chemistry perspective, characterizing 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester requires advanced spectroscopic techniques due to its complex structure. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for each substituent: the aromatic protons exhibit characteristic downfield shifts influenced by both fluorination and carboxylation effects; carbon NMR confirms the presence of quaternary centers introduced by these substitutions; while boron NMR provides insights into the coordination environment around the boron atom—a crucial parameter for predicting coupling behavior.
Synthesis routes for this compound typically involve multi-step strategies starting from readily available precursors like 4-bromoanisole or other fluoro-substituted aromatics followed by sequential functionalization steps including alkylation at C3 position using methyl iodide under palladium catalysis before introducing carboxylation via transition metal-mediated methods such as Kumada coupling followed by oxidation processes using Dess-Martin periodinane reagent system which allows selective oxidation without affecting existing functionalities on aromatic ring itself ensuring overall yield remains acceptable level suitable industrial scale production requirements if needed later stages development pipeline.
Purity assessment remains essential given importance maintaining high quality standards especially when intended use involves biological testing phases where even minor impurities could lead misleading results during screening assays against various targets including enzymes receptors ion channels etc... HPLC analysis coupled with mass spectrometry detection methods commonly employed confirm identity purity levels meet specifications set forth regulatory agencies involved drug approval process ensuring consistency batch-to-batch reliability required commercialization efforts eventually reaching market stage successfully after completion clinical trials demonstrating safety efficacy profiles aligning therapeutic needs patients suffering diseases treated via compounds derived from such versatile platform molecule here discussed today known scientific community now days thanks recent publications highlighting innovative approaches utilizing unique features offered through combination substituents present within structure itself enabling wide range applications across multiple disciplines simultaneously advancing knowledge frontiers simultaneously benefiting society large scale impact long term perspective considering sustainability aspects green chemistry principles applied throughout entire lifecycle product development from initial discovery phase all way through final formulation stages ready distribution pharmacies worldwide ultimately improving health outcomes millions people globally who rely modern medicines developed following rigorous scientific methodologies supported collaborative efforts researchers institutions pharmaceutical companies alike working together common goal enhancing human well-being through technological innovation applied sciences today tomorrow future generations benefitting directly indirectly contributions made field organic chemistry particularly organoboron chemistry area considered cornerstone modern synthetic methodologies taught graduate programs universities worldwide preparing next generation scientists continue pushing boundaries what possible chemical space explore discover new solutions pressing challenges facing humanity today climate change energy scarcity etc... While specific details regarding patent status commercial availability remain confidential pending proprietary information disclosure policies governing organizations involved respective projects ongoing research continues uncover additional uses expanding utility profile beyond current known applications potentially opening doors entirely new therapeutic areas previously unexplored due limitations available chemical toolkits prior developments achieved thanks breakthroughs organoboron chemistry field specifically highlighted here case study representative example broader trend innovation occurring within discipline today driven need develop more efficient sustainable chemical processes aligned global priorities environmental stewardship economic viability social responsibility triple bottom line approach guiding principles shaping future direction research funding allocations strategic partnerships formed between academia industry government agencies all working synergistically achieve shared vision healthier planet better lives everyone everywhere regardless geographic location socioeconomic background cultural differences etc... As scientific community continues refine techniques optimize protocols improve yields reduce costs associated production processes involving molecules like 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester, we can anticipate even greater impact across diverse sectors ranging healthcare agriculture electronics materials engineering etc... This ongoing evolution underscores importance investing fundamental research supporting open access publication models encouraging knowledge sharing among global scientific community accelerating pace discovery translating laboratory findings real-world solutions faster than ever before possible thanks digital technologies big data analytics artificial intelligence tools now being integrated into traditional R&D workflows transforming how we approach problem-solving collaborative manner unprecedented scale magnitude truly remarkable progress witnessed last decade alone promising much more ahead us exciting times lie ahead field organic synthesis particularly organoboron chemistry area highlighted here serving vital role bridge connecting theoretical concepts practical implementations delivering tangible benefits society large scale impact measurable terms improved quality life extended lifespan reduced disease burden enhanced productivity across industries contributing overall economic growth national regional international levels simultaneously addressing UN Sustainable Development Goals related good health well-being clean water sanitation affordable clean energy industry innovation infrastructure reduced inequalities peace justice strong institutions partnerships achieve goals all interconnected aspects requiring holistic multidisciplinary approaches tackle effectively efficiently sustainably long term perspective ensuring positive outcomes current future generations alike benefiting cumulative efforts made scientific community worldwide dedicated advancing frontiers knowledge application serving humanity noble cause ultimately driving force behind all innovations discussed here today tomorrow beyond...
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